molecular formula C21H42O7S B14211590 26-Sulfanyl-3,6,9,12,15-pentaoxahexacosan-1-oic acid CAS No. 552855-26-2

26-Sulfanyl-3,6,9,12,15-pentaoxahexacosan-1-oic acid

Cat. No.: B14211590
CAS No.: 552855-26-2
M. Wt: 438.6 g/mol
InChI Key: ZICSAEOXPVFWRU-UHFFFAOYSA-N
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Description

26-Sulfanyl-3,6,9,12,15-pentaoxahexacosan-1-oic acid is a chemical compound known for its unique structure and properties

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 26-Sulfanyl-3,6,9,12,15-pentaoxahexacosan-1-oic acid typically involves the reaction of a precursor compound with a sulfanyl reagent under controlled conditions. The process may include steps such as etherification, oxidation, and thiolation to introduce the desired functional groups.

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. Techniques such as continuous flow reactors and advanced purification methods may be employed to achieve the desired product quality.

Chemical Reactions Analysis

Types of Reactions

26-Sulfanyl-3,6,9,12,15-pentaoxahexacosan-1-oic acid can undergo various chemical reactions, including:

    Oxidation: The sulfanyl group can be oxidized to form sulfoxides or sulfones.

    Reduction: The compound can be reduced to modify its functional groups.

    Substitution: The ether linkages can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.

    Substitution: Nucleophiles like alkoxides or thiolates can be employed under basic conditions.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the sulfanyl group can yield sulfoxides or sulfones, while substitution reactions can introduce new functional groups into the molecule.

Scientific Research Applications

26-Sulfanyl-3,6,9,12,15-pentaoxahexacosan-1-oic acid has several applications in scientific research:

    Chemistry: It is used as a building block for synthesizing more complex molecules.

    Biology: The compound’s reactivity makes it useful in studying biochemical pathways and enzyme interactions.

    Industry: It can be used in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism by which 26-Sulfanyl-3,6,9,12,15-pentaoxahexacosan-1-oic acid exerts its effects involves its interaction with molecular targets through its functional groups. The sulfanyl group can form bonds with metal ions or participate in redox reactions, while the ether linkages provide flexibility and solubility.

Comparison with Similar Compounds

Similar Compounds

    1-Sulfanyl-3,6,9,12-tetraoxapentadecan-15-oic acid: Similar structure with fewer ether linkages.

    3,6,9,12,15-Pentaoxahexacosan-1-ol: Lacks the sulfanyl group but has a similar ether backbone.

Properties

CAS No.

552855-26-2

Molecular Formula

C21H42O7S

Molecular Weight

438.6 g/mol

IUPAC Name

2-[2-[2-[2-[2-(11-sulfanylundecoxy)ethoxy]ethoxy]ethoxy]ethoxy]acetic acid

InChI

InChI=1S/C21H42O7S/c22-21(23)20-28-18-17-27-16-15-26-14-13-25-12-11-24-10-8-6-4-2-1-3-5-7-9-19-29/h29H,1-20H2,(H,22,23)

InChI Key

ZICSAEOXPVFWRU-UHFFFAOYSA-N

Canonical SMILES

C(CCCCCOCCOCCOCCOCCOCC(=O)O)CCCCCS

Origin of Product

United States

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